molecular formula C27H20O B12513625 3-(1,2,2-Triphenylvinyl)benzaldehyde

3-(1,2,2-Triphenylvinyl)benzaldehyde

Cat. No.: B12513625
M. Wt: 360.4 g/mol
InChI Key: ANFJEOLJDFCBCI-UHFFFAOYSA-N
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Description

3-(1,2,2-Triphenylvinyl)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde group attached to a triphenylvinyl moiety. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,2-Triphenylvinyl)benzaldehyde typically involves the reaction of 4-(1,2,2-triphenylvinyl)benzaldehyde with various reagents. One common method includes the use of boron tribromide in dichloromethane to yield the desired product . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,2-Triphenylvinyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

3-(1,2,2-Triphenylvinyl)benzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,2,2-Triphenylvinyl)benzaldehyde primarily involves its photophysical properties. The compound exhibits aggregation-induced emission (AIE), where it becomes highly emissive when aggregated. This property is utilized in various applications, including fluorescent sensors and imaging . The molecular targets and pathways involved in its action are related to its ability to interact with specific ions and molecules, leading to changes in its fluorescence properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,2,2-Triphenylvinyl)benzaldehyde stands out due to its unique combination of AIE properties and its ability to undergo various chemical reactions. This makes it a versatile compound for a wide range of applications, from materials science to biological imaging .

Properties

Molecular Formula

C27H20O

Molecular Weight

360.4 g/mol

IUPAC Name

3-(1,2,2-triphenylethenyl)benzaldehyde

InChI

InChI=1S/C27H20O/c28-20-21-11-10-18-25(19-21)27(24-16-8-3-9-17-24)26(22-12-4-1-5-13-22)23-14-6-2-7-15-23/h1-20H

InChI Key

ANFJEOLJDFCBCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=CC(=C3)C=O)C4=CC=CC=C4

Origin of Product

United States

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